LEAD OLEATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

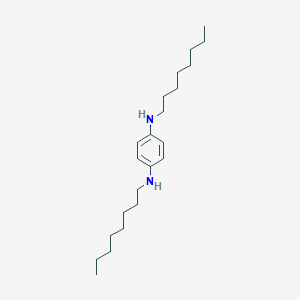

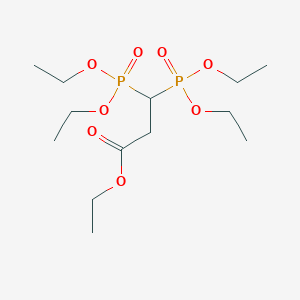

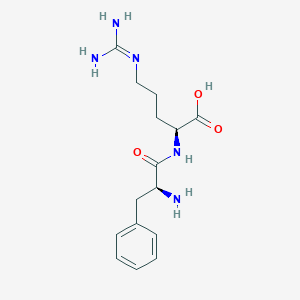

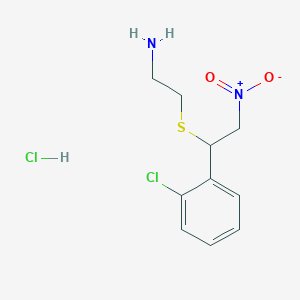

LEAD OLEATE is an organic compound with the chemical formula C36H66O4Pb. It is a white or slightly yellow crystalline solid that is soluble in organic solvents but insoluble in water . This compound is primarily used in the preparation of organic coatings, particularly anti-corrosion primers and protective coatings . Additionally, it finds applications in the manufacture of inks, lubricants, and oil-based formulations .

Vorbereitungsmethoden

LEAD OLEATE can be synthesized through various methods. One common synthetic route involves the reaction of lead nitrate with sodium oleate . The lead nitrate crystals are dissolved in water, filtered, and then added to a stainless steel-lined reactor. The temperature of the lead nitrate solution is raised to 85-90°C, and sodium oleate is added to the solution . The reaction mixture is then centrifuged, and the precipitate is washed with hot water, dried at 85-90°C, cooled, and ground to a standard particle size .

Another method involves the reaction of lead(II) nitrate with oleic acid under appropriate conditions . The reaction equation is as follows: [ 2Pb(NO_3)2 + 4C{18}H_{34}O_2 \rightarrow 2Pb(C_{18}H_{33}O_2)_2 + 4HNO_2 ]

Analyse Chemischer Reaktionen

LEAD OLEATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation: : this compound can be oxidized to form lead oxide (PbO) when heated in the presence of air . [ 2Pb(C_{18}H_{33}O_2)2 + O_2 \rightarrow 2PbO + 4C{18}H_{34}O_2 ]

-

Reduction: : this compound can be reduced to lead metal (Pb) using reducing agents such as hydrogen gas (H2) or carbon monoxide (CO) . [ Pb(C_{18}H_{33}O_2)2 + H_2 \rightarrow Pb + 2C{18}H_{34}O_2 ]

-

Substitution: : this compound can undergo substitution reactions with halogens to form lead halides . [ Pb(C_{18}H_{33}O_2)2 + 2Cl_2 \rightarrow PbCl_2 + 2C{18}H_{34}O_2 ]

Wissenschaftliche Forschungsanwendungen

LEAD OLEATE has a variety of scientific research applications. It is used as a reagent in the synthesis of other lead compounds, such as lead acetate, lead nitrate, and lead sulfate. In organic chemistry and biochemistry, lead dioleate is used in the preparation of lead compounds for various research purposes. Additionally, it is employed in the study of lead-based perovskites and their optoelectronic properties .

Wirkmechanismus

The mechanism of action of lead dioleate involves its interaction with cellular membranes and proteins. LEAD OLEATE can disrupt cellular membranes by integrating into the lipid bilayer, leading to changes in membrane fluidity and permeability . It can also interact with proteins, particularly those involved in cellular signaling pathways, leading to alterations in cellular functions . The oleic acid component of lead dioleate may also play a role in its biological activity by modulating inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

LEAD OLEATE can be compared with other lead-based compounds, such as lead acetate, lead nitrate, and lead sulfate. These compounds share some similarities in their chemical properties and applications but differ in their specific uses and reactivity. For example:

Lead acetate: Used in the preparation of lead-based pigments and as a reagent in organic synthesis.

Lead nitrate: Used in the manufacture of lead-based explosives and as a reagent in analytical chemistry.

Lead sulfate: Used in the production of lead-acid batteries and as a pigment in paints.

This compound is unique in its application as a component in organic coatings and lubricants, providing specific advantages in terms of corrosion resistance and lubrication properties .

Eigenschaften

CAS-Nummer |

1120-46-3 |

|---|---|

Molekularformel |

C36H66O4Pb |

Molekulargewicht |

770 g/mol |

IUPAC-Name |

lead(2+);octadec-9-enoate |

InChI |

InChI=1S/2C18H34O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |

InChI-Schlüssel |

OGWDBCXXWRKGJC-UHFFFAOYSA-L |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |

Key on ui other cas no. |

1120-46-3 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.